2H-1-Benzopyran-2-one, 8-(2-phenoxyethoxy)-3-(1H-tetrazol-5-yl)-
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Overview
Description
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable coumarin derivative.
Etherification: The coumarin derivative undergoes etherification with 2-phenoxyethanol under basic conditions to introduce the phenoxyethyloxy group.
Tetrazole Formation: The intermediate product is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenoxyethyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets. The coumarin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its fluorescent properties and used in various biological assays.
4-Methylumbelliferone: Used as a substrate in enzymatic reactions and has anti-inflammatory properties.
Coumarin-3-carboxylic acid: Explored for its potential therapeutic applications.
Uniqueness
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the phenoxyethyloxy and tetrazole groups, which can enhance its biological activity and specificity compared to other coumarin derivatives.
Properties
CAS No. |
80916-90-1 |
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Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
8-(2-phenoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C18H14N4O4/c23-18-14(17-19-21-22-20-17)11-12-5-4-8-15(16(12)26-18)25-10-9-24-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,19,20,21,22) |
InChI Key |
LNRPOCCRGUTYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2OC(=O)C(=C3)C4=NNN=N4 |
Origin of Product |
United States |
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